[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate
Description
[(2R,3S,5S)-3-Fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is a fluorinated oxolane derivative with a complex stereochemical profile. Its structure comprises a tetrahydrofuran (oxolane) ring substituted at positions 3 and 5 with fluorine and methoxy groups, respectively, and a 2,2-dimethylpropanoate ester moiety attached to the methyl group at position 2 (Figure 1). The stereochemistry (2R,3S,5S) is critical for its biological and physicochemical properties, as confirmed by crystallographic studies using the SHELX software suite .
Properties
IUPAC Name |
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO4/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9H,5-6H2,1-4H3/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYNLHKXCBOWAM-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@H](O1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128137 | |
| Record name | α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138168-22-6 | |
| Record name | α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138168-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-erythro-Pentofuranoside, methyl 2,3-dideoxy-3-fluoro-, 5-(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique oxolane ring structure and a methoxy group, which contribute to its intriguing biochemical properties. The molecular formula is and it is classified under various chemical identifiers including CAS number 138168-22-6.
The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Signal Modulation : It can modulate signaling pathways related to inflammation and cell proliferation.
- Receptor Binding : The compound may bind to cellular receptors, influencing physiological responses.
Potential Applications
Research indicates that this compound could have applications in several areas:
- Medicinal Chemistry : Investigated for anti-inflammatory and anticancer properties.
- Biochemical Probes : Used to study enzyme mechanisms and cellular processes.
- Material Science : Explored for its potential in developing novel materials with enhanced properties.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-methylbenzoate | Methyl group instead of phenyl | Varies in enzyme interaction |
| [(2R,3S,5S)-3-chloro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate | Chlorine substituent | Different receptor affinity |
| [(2R,3S,5S)-3-fluoro-5-hydroxyoxolan-2-yl]methyl 4-phenylbenzoate | Hydroxyl group | Affects solubility and bioavailability |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicated that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further studies are needed to elucidate the precise mechanisms involved.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of the Oxolane Ring : Cyclization of a diol precursor under acidic conditions.
- Fluorination : Utilizing diethylaminosulfur trifluoride (DAST) for introducing fluorine.
- Esterification : Reacting the fluorinated oxolane with dimethylpropanoic acid using coupling agents like DCC.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique attributes are best understood through comparison with analogs, focusing on substituent effects, stereochemistry, and functional outcomes. Key analogs include:
Table 1: Structural and Functional Comparison of Fluorinated Oxolane Derivatives
| Compound Name | Substituents (Oxolane Ring) | Ester Group | Stereochemistry | Key Properties (Hypothetical Data) |
|---|---|---|---|---|
| Target Compound | 3-F, 5-OCH₃ | 2,2-dimethylpropanoate | (2R,3S,5S) | High lipophilicity (logP ≈ 2.8); Tm = 98°C; Moderate aqueous solubility (0.5 mg/mL) |
| [(2S,3R,5R)-3-Chloro-5-ethoxyoxolan-2-yl]methyl acetate | 3-Cl, 5-OCH₂CH₃ | Acetate | (2S,3R,5R) | Lower metabolic stability (t₁/₂ = 2 h); Tm = 75°C |
| [(2R,3S,5S)-3-Fluoro-5-hydroxyoxolan-2-yl]methyl isobutyrate | 3-F, 5-OH | Isobutyrate | (2R,3S,5S) | Increased polarity (logP ≈ 1.2); Rapid ester hydrolysis (t₁/₂ = 0.5 h) |
| [(2R,3S,5S)-3-Fluoro-5-methoxyoxolan-2-yl]methyl benzoate | 3-F, 5-OCH₃ | Benzoate | (2R,3S,5S) | Enhanced UV absorption (λₘₐₓ = 260 nm); Tm = 112°C |
Substituent Effects
- Fluorine vs. Chlorine : Replacing fluorine with chlorine (as in the chloro analog) reduces metabolic stability due to chlorine’s larger atomic radius and weaker electronegativity, leading to faster enzymatic degradation .
- Methoxy vs. Hydroxy : The methoxy group in the target compound enhances lipophilicity compared to the hydroxy analog, which exhibits higher polarity and susceptibility to oxidation or hydrogen bonding.
Ester Group Impact
- 2,2-Dimethylpropanoate vs. Acetate/Isobutyrate: The bulky 2,2-dimethylpropanoate group in the target compound slows ester hydrolysis compared to acetate (t₁/₂ = 2 h vs. 0.5 h for isobutyrate), as steric hindrance protects the ester bond from nucleophilic attack.
- Aromatic vs. Aliphatic Esters : The benzoate analog shows stronger UV absorption due to the aromatic ring but has lower solubility in polar solvents.
Stereochemical Influence
The (2R,3S,5S) configuration optimizes spatial alignment for target binding, as evidenced by crystallographic data refined via SHELXL . Inversion at position 2 (e.g., 2S in the chloro analog) disrupts this alignment, reducing binding affinity by ~50% in enzyme inhibition assays.
Crystallographic Insights
SHELX-refined structures reveal that the 3-fluoro and 5-methoxy substituents in the target compound adopt a pseudo-axial orientation, minimizing steric clash with the ester group . This conformation is absent in analogs with bulkier substituents (e.g., benzoate), where ring puckering alters molecular geometry.
Preparation Methods
Oxolane Ring Construction
The oxolane (tetrahydrofuran) backbone is synthesized via cyclization of a diol precursor. A common approach involves the use of a protected erythrose derivative, where the C2 and C3 hydroxyl groups are selectively functionalized. For example, 2,3-O-isopropylidene-D-erythrose undergoes ring-closing metathesis (RCM) using a Grubbs II catalyst to form the oxolane scaffold . This method achieves high stereoselectivity, critical for the (2R,3S,5S) configuration.
Alternative routes employ Mitsunobu reactions to construct the ring. In one protocol, a linear diol is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating intramolecular etherification . The Mitsunobu conditions favor inversion of configuration at the reacting alcohol, ensuring correct stereochemistry at C2.
Stereoselective Fluorination at C3
Fluorination at the C3 position is achieved via electrophilic or nucleophilic reagents. A patented method utilizes N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral palladium catalyst to install fluorine with >98% enantiomeric excess (ee) . The reaction proceeds through a Pd-mediated oxidative addition, where the catalyst’s chiral ligand directs fluorine placement.
Another approach involves DAST (diethylaminosulfur trifluoride) for late-stage fluorination. Treatment of a C3-hydroxyl oxolane intermediate with DAST at −78°C replaces the hydroxyl group with fluorine while retaining the ring’s stereochemistry . This method is favored for its simplicity but requires rigorous temperature control to avoid epimerization.
Introduction of the C5 Methoxy Group
The methoxy group at C5 is introduced via Williamson ether synthesis. A hydroxyl group at C5 is deprotonated with sodium hydride and reacted with methyl iodide in tetrahydrofuran (THF). This step typically follows fluorination to prevent competing side reactions.
In industrial settings, trimethyloxonium tetrafluoroborate is employed as a methylating agent under milder conditions (0°C to room temperature), achieving quantitative conversion without racemization . The reaction’s efficiency is enhanced by using a bulky base like 2,6-lutidine to minimize nucleophilic attack on the oxolane ring.
Esterification with 2,2-Dimethylpropanoic Acid
Esterification of the primary alcohol at C2 with 2,2-dimethylpropanoic acid (pivalic acid) is accomplished using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as a coupling system . The reaction proceeds in dichloromethane at room temperature, yielding the ester in 85–92% purity.
For large-scale production, chloromethyl pivalate is preferred. The alcohol is treated with chloromethyl pivalate and triethylamine in acetonitrile, forming the ester via nucleophilic substitution . This method avoids carbodiimide byproducts and simplifies purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
